molecular formula C18H18ClN3O2S B11116612 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chlorobenzenesulfonamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chlorobenzenesulfonamide

Cat. No.: B11116612
M. Wt: 375.9 g/mol
InChI Key: XGLSWDYKKWIXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chlorobenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with benzyl and dimethyl groups, a chlorobenzene moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Chlorosulfonation: The benzylated pyrazole is reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Final Coupling: The intermediate is then coupled with 2-chlorobenzene-1-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzene moiety.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole compounds.

    Reduction: Reduced pyrazole derivatives.

    Hydrolysis: Breakdown products including amines and sulfonic acids.

Scientific Research Applications

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chlorobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to changes in cellular pathways. For example, its antiproliferative activity is linked to its effects on the mTORC1 pathway and autophagy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chlorobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.9 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-chlorobenzenesulfonamide

InChI

InChI=1S/C18H18ClN3O2S/c1-13-18(21-25(23,24)17-11-7-6-10-16(17)19)14(2)22(20-13)12-15-8-4-3-5-9-15/h3-11,21H,12H2,1-2H3

InChI Key

XGLSWDYKKWIXRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.